molecular formula C11H8ClN3OS2 B12927874 4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)- CAS No. 106145-93-1

4-Thiazolidinone, 2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-

Cat. No.: B12927874
CAS No.: 106145-93-1
M. Wt: 297.8 g/mol
InChI Key: HNMBDAKPQMCDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring fused with a thiadiazole ring and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound is investigated for its antimicrobial and antifungal properties. It may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.

Medicine

In medicine, research focuses on its potential anticancer properties. The compound may interfere with cancer cell proliferation and induce apoptosis, making it a subject of interest for cancer therapy.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes essential for bacterial cell wall synthesis, leading to cell death. In cancer cells, it may interfere with signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidine
  • 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazole

Uniqueness

Compared to similar compounds, 2-(3-Chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)thiazolidin-4-one may exhibit unique biological activities due to the presence of the thiazolidinone ring. This structural feature can influence its interaction with biological targets and its overall pharmacological profile.

Properties

CAS No.

106145-93-1

Molecular Formula

C11H8ClN3OS2

Molecular Weight

297.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-(1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H8ClN3OS2/c12-8-3-1-2-7(4-8)10-15(9(16)5-17-10)11-14-13-6-18-11/h1-4,6,10H,5H2

InChI Key

HNMBDAKPQMCDCN-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)Cl)C3=NN=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.